molecular formula C6H14N2OS B13104911 4-(2-Mercaptoethyl)piperazin-2-ol

4-(2-Mercaptoethyl)piperazin-2-ol

Cat. No.: B13104911
M. Wt: 162.26 g/mol
InChI Key: OSEITMFUIZBIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Mercaptoethyl)piperazin-2-ol is a heterocyclic compound featuring a piperazine backbone with a hydroxyl (-OH) group at position 4 and a 2-mercaptoethyl (-SCH2CH2-) substituent. This structure confers unique physicochemical properties, such as moderate solubility in aqueous media (due to the hydroxyl group) and reactivity via its thiol (-SH) moiety.

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

4-(2-sulfanylethyl)piperazin-2-ol

InChI

InChI=1S/C6H14N2OS/c9-6-5-8(3-4-10)2-1-7-6/h6-7,9-10H,1-5H2

InChI Key

OSEITMFUIZBIRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)O)CCS

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(2-Mercaptoethyl)piperazin-2-ol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.

    Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkylated derivatives .

Scientific Research Applications

4-(2-Mercaptoethyl)piperazin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Mercaptoethyl)piperazin-2-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with protein thiols, potentially affecting enzyme activity and protein function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets . The piperazine ring can interact with receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 4-[N-(2-Mercaptoethyl)]aminopyridine-2,6-dicarboxylic Acid
  • Structure : Contains a pyridine ring with carboxylic acid groups and a mercaptoethylamine side chain.
  • Key Differences: Unlike 4-(2-Mercaptoethyl)piperazin-2-ol, this compound is negatively charged at physiological pH, reducing its membrane permeability. It exhibits slight inhibitory activity against E.
  • Relevance : Highlights the impact of charge and aromaticity on bioactivity compared to piperazine-based derivatives.
(b) 2-(Dimethylamino)ethanethiol
  • Structure: A linear molecule with a dimethylamino group and terminal thiol.
  • Key Differences : Lacks the piperazine ring and hydroxyl group, resulting in higher lipophilicity. Used in organic synthesis for thiol-ene reactions but lacks the multifunctionality of 4-(2-Mercaptoethyl)piperazin-2-ol .
  • Relevance : Demonstrates how structural simplicity affects application scope.
(c) Tris-(2-mercaptoethyl)amine (NS3) and NS3COOH
  • Structure : NS3 has three mercaptoethyl arms; NS3COOH adds a carboxyl group.
  • Key Differences : NS3 forms stable Re-188 and Tc-99m complexes for radiopharmaceuticals, while NS3COOH’s carboxyl group enhances hydrophilicity and renal excretion. Comparatively, 4-(2-Mercaptoethyl)piperazin-2-ol’s hydroxyl group may offer similar solubility benefits but with a simpler structure .
  • Relevance : Illustrates how substituents modulate metal-binding efficacy and pharmacokinetics.
(d) Olanzapine (2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine)
  • Structure : A piperazine-containing antipsychotic with a benzodiazepine framework.
  • Key Differences : Olanzapine’s methylpiperazine and aromatic systems target CNS receptors, whereas 4-(2-Mercaptoethyl)piperazin-2-ol’s thiol and hydroxyl groups suggest divergent applications (e.g., biochemical tools vs. therapeutics) .
  • Relevance : Emphasizes structural diversity within piperazine derivatives.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Charge (pH 7.4) Solubility Biological Activity
4-(2-Mercaptoethyl)piperazin-2-ol C₆H₁₂N₂OS 4-OH, 2-mercaptoethyl Negative Moderate Metal chelation, enzyme inhibition (potential)
4-[N-(2-Mercaptoethyl)]aminopyridine-2,6-dicarboxylic Acid C₁₁H₁₂N₂O₆S Pyridine, carboxylic acids Negative High Weak E. coli inhibition
NS3 (Tris-(2-mercaptoethyl)amine) C₆H₁₅NS₃ Three mercaptoethyl groups Neutral Low Radiopharmaceutical complexation
2-(Dimethylamino)ethanethiol C₄H₁₁NS Dimethylamino, thiol Positive High (organic) Thiol-ene reactions
Olanzapine C₁₇H₂₀N₄S Methylpiperazine, benzodiazepine Positive Low Antipsychotic activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.